![molecular formula C17H14F2N4O3S2 B2468620 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide CAS No. 303797-74-2](/img/structure/B2468620.png)
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Scientific Research Applications
Glutaminase Inhibition
A related compound, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been investigated for its role as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). Research into analogs of BPTES, which share structural similarities with N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide, aimed to improve drug-like properties and potency against GLS. These analogs demonstrated significant potential in attenuating the growth of human lymphoma B cells, both in vitro and in mouse xenograft models, highlighting their potential in cancer therapy (Shukla et al., 2012).
Antimicrobial and Anticancer Activities
Compounds incorporating the 1,3,4-thiadiazole scaffold, similar to the structure of interest, have been synthesized and evaluated for antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition activities. These studies have revealed promising leads for the development of new therapeutic agents with broad-spectrum antimicrobial and potent anticancer activities. The incorporation of the sulfonamide group has been a significant focus, given its relevance in enhancing biological activity (Riyadh et al., 2018).
Photodynamic Therapy Applications
The structural motif of 1,3,4-thiadiazole has also been explored in the context of photodynamic therapy (PDT) for cancer treatment. New derivatives have been synthesized and characterized, showing high singlet oxygen quantum yields. These features make such compounds, including those structurally related to N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide, potential candidates for Type II photosensitizers in PDT (Pişkin et al., 2020).
Anticonvulsant Properties
Research has identified potential anticonvulsants among 1,3,4-thiadiazole derivatives, with some compounds showing high anticonvulsive activity on pentylentetrazole models of seizure. This suggests a promising avenue for the development of new anticonvulsant drugs, a category to which N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide may contribute (Sych et al., 2018).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including those related to the compound of interest, have been studied for their inhibitory effects on carbonic anhydrase isozymes I and II. These enzymes are critical for various physiological processes, making their inhibitors valuable for treating conditions like glaucoma, epilepsy, and altitude sickness. The research demonstrates the potential for novel sulfonamide derivatives to act as potent inhibitors (Gokcen et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S2/c1-2-15-21-22-17(27-15)23-28(25,26)12-6-4-11(5-7-12)20-16(24)10-3-8-13(18)14(19)9-10/h3-9H,2H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKPUSUAYXSQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2468537.png)
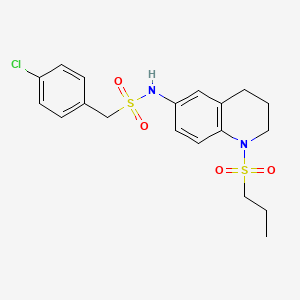
![4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2468539.png)
![2-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]phenyl]acetic Acid](/img/structure/B2468541.png)
![N-(4-butylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468542.png)
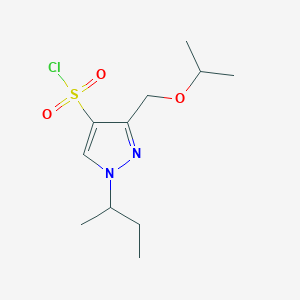

![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)
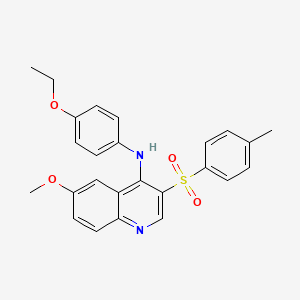
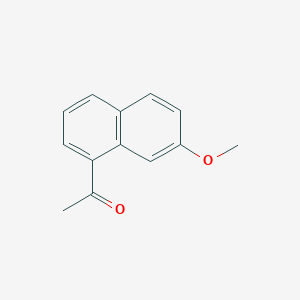
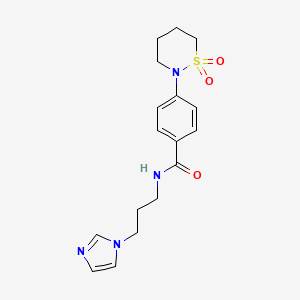
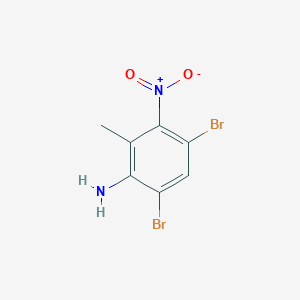
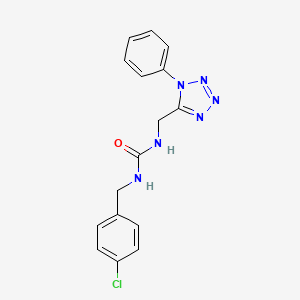
![2-(2,4-Dichlorophenoxy)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2468559.png)